molecular formula C15H22O2S B14427420 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene CAS No. 79243-02-0

1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene

Cat. No.: B14427420
CAS No.: 79243-02-0
M. Wt: 266.4 g/mol
InChI Key: QPJPLIILDVVQRW-UHFFFAOYSA-N
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Description

1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and an oct-1-ene-3-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene typically involves the sulfonylation of 1-methyl-4-(oct-1-enyl)benzene. This can be achieved through the reaction of the starting material with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

  • 1-Methyl-4-(methylsulfonyl)benzene
  • 1-Methyl-4-(phenylsulfonyl)benzene

Comparison: 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene is unique due to the presence of the oct-1-ene-3-sulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the oct-1-ene-3-sulfonyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that its simpler counterparts may not be able to achieve.

Properties

CAS No.

79243-02-0

Molecular Formula

C15H22O2S

Molecular Weight

266.4 g/mol

IUPAC Name

1-methyl-4-oct-1-en-3-ylsulfonylbenzene

InChI

InChI=1S/C15H22O2S/c1-4-6-7-8-14(5-2)18(16,17)15-11-9-13(3)10-12-15/h5,9-12,14H,2,4,6-8H2,1,3H3

InChI Key

QPJPLIILDVVQRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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